4-(Perfluoropropan-2-yl)benzenesulfonyl chloride
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Overview
Description
4-(Perfluoropropan-2-yl)benzenesulfonyl chloride is an organic compound with the molecular formula C9H4ClF7O2S. It is a derivative of benzenesulfonyl chloride, where the hydrogen atoms on the benzene ring are substituted with a perfluoropropan-2-yl group. This compound is known for its high reactivity and is used in various chemical synthesis processes, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with perfluoropropan-2-yl reagents under controlled conditions. One common method involves the use of trifluoromethylation agents to introduce the perfluoropropan-2-yl group onto the benzene ring. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yields and purity of the final product. The use of continuous flow technology also enhances safety and reduces the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Perfluoropropan-2-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids, such as aluminum chloride, are often used to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and various substituted benzene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Scientific Research Applications
4-(Perfluoropropan-2-yl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules, which can enhance their reactivity and stability.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs.
Mechanism of Action
The mechanism of action of 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups. This reactivity is exploited in chemical synthesis to introduce sulfonyl groups into target molecules, thereby altering their chemical and physical properties .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a perfluoropropan-2-yl group.
4-(Heptafluoropropan-2-yl)benzenesulfonyl chloride: Contains a heptafluoropropan-2-yl group, which provides different reactivity and properties compared to the perfluoropropan-2-yl group.
Uniqueness
4-(Perfluoropropan-2-yl)benzenesulfonyl chloride is unique due to its specific perfluoropropan-2-yl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and reagents .
Properties
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF7O2S/c10-20(18,19)6-3-1-5(2-4-6)7(11,8(12,13)14)9(15,16)17/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDCXSQWDHVGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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